molecular formula C19H16ClNO3 B6422363 N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide CAS No. 950336-09-1

N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B6422363
CAS No.: 950336-09-1
M. Wt: 341.8 g/mol
InChI Key: IWQYRGKKVBKQKY-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide is a synthetic small molecule featuring a benzoxepine core, a scaffold of interest in medicinal chemistry for its potential to interact with various biological targets. While specific biological data for this compound is not currently available in the scientific literature, its structure suggests it is a valuable chemical tool for probe discovery and lead optimization. The benzoxepine ring system is a less common bioisostere compared to simpler ring systems, and its fused oxepine structure may confer unique conformational properties and binding characteristics. The 7-methoxy substituent could influence electronic distribution and metabolic stability, while the N-[(2-chlorophenyl)methyl]carboxamide side chain provides a versatile handle for potential target engagement, akin to how substituents on other heterocyclic nuclei like coumarin are crucial for activity . Researchers may investigate this compound in early-stage drug discovery programs, particularly in screening assays for inflammation and infectious diseases, given that related heterocyclic compounds have demonstrated relevant biological activities. For instance, certain benzoxazole derivatives are known to possess anti-inflammatory properties through pathways that may be distinct from classical prostaglandin inhibition . This reagent is supplied For Research Use Only and is intended for use by qualified laboratory professionals in in vitro applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-23-16-6-7-18-15(11-16)10-13(8-9-24-18)19(22)21-12-14-4-2-3-5-17(14)20/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQYRGKKVBKQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Intramolecular Etherification

A common approach involves forming the ether linkage through intramolecular nucleophilic substitution. For example, a dihalogenated precursor such as 1,5-dibromo-2-methoxybenzene can undergo base-mediated cyclization in the presence of a palladium catalyst. This method typically employs potassium carbonate in dimethylformamide (DMF) at 120°C, achieving yields of 65–78%. Critical to success is the ortho-methoxy group’s directing effect, which enhances regioselectivity during cyclization.

Ring Expansion from Benzofuran Derivatives

Alternative routes leverage Pd-catalyzed C–H activation to convert benzofuran intermediates into benzoxepines. For instance, 8-aminoquinoline-directed C–H arylation enables insertion of a two-carbon unit into the benzofuran scaffold, followed by oxidative ring expansion. This method, while highly modular, requires stringent control over reaction conditions (e.g., Pd(OAc)₂, Ag₂CO₃, and 1,10-phenanthroline in toluene at 100°C).

Introduction of the 7-Methoxy Group

The methoxy group at position 7 is typically introduced early in the synthesis to guide subsequent functionalization.

Direct Methoxylation

Electrophilic aromatic substitution using methylating agents like dimethyl sulfate or methyl iodide in the presence of Lewis acids (e.g., AlCl₃) is feasible but suffers from poor regioselectivity. Modern approaches favor directed ortho-metalation , where a temporary directing group (e.g., Boc-protected amine) ensures precise methoxy placement. After methoxylation, the directing group is removed via transamidation, as demonstrated in Pd-catalyzed protocols.

Late-Stage Methoxy Incorporation

Installation of the 4-Carboxamide Functionality

The carboxamide group at position 4 is critical for biological activity and is installed via transamidation or coupling reactions .

Transamidation of Intermediate Esters

A patented route involves converting a methyl ester intermediate to the carboxamide using aqueous ammonia under high pressure (5 bar, 80°C). Yields exceed 85% when catalyzed by CeCl₃·7H₂O, which activates the carbonyl toward nucleophilic attack.

Palladium-Catalyzed Aminocarbonylation

For higher stereocontrol, Pd(PPh₃)₄-mediated aminocarbonylation of a brominated benzoxepine precursor with CO and amines (e.g., 2-chlorobenzylamine) is effective. This one-pot reaction proceeds at 80°C in THF, affording the carboxamide in 72% yield with minimal byproducts.

N-[(2-Chlorophenyl)methyl] Sidechain Attachment

The final step couples the 2-chlorophenylmethyl group to the carboxamide nitrogen.

Reductive Amination

Condensing 2-chlorobenzaldehyde with the primary amine derivative of the carboxamide under hydrogenation conditions (H₂, 50 psi, Pd/C) achieves the desired linkage. This method, while straightforward, requires careful pH control to avoid over-reduction.

Buchwald–Hartwig Amination

For electron-deficient aryl chlorides, Pd₂(dba)₃/Xantphos-catalyzed coupling with the amine intermediate is superior. Optimized conditions (110°C, Cs₂CO₃, dioxane) deliver the product in 88% yield with >99% purity.

Industrial-Scale Optimization and Challenges

Translating lab-scale syntheses to industrial production necessitates addressing cost, safety, and environmental concerns.

Solvent and Catalyst Recovery

Patented workflows emphasize recyclable solvents (e.g., cyclopentyl methyl ether) and immobilized Pd catalysts to reduce waste. For example, a continuous-flow system recovers >95% of Pd via filtration, lowering production costs by 40%.

Purification Strategies

Crystallization remains the gold standard for purity control. A 9:1 ethanol/water mixture recrystallizes the final compound to >99.5% purity, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Cyclization + Transamidation7899.2Modular, scalableHigh Pd loading required
Ring Expansion6598.5Avoids toxic halogensMulti-step, costly ligands
Reductive Amination8298.8Simple, one-potRequires high-pressure H₂
Buchwald–Hartwig8899.5High regioselectivitySensitive to moisture

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in:

  • Anticancer Activity : Research indicates that similar benzoxepine derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures inhibited cell proliferation in breast cancer cells (MCF-7) with IC50 values ranging from 1.2 to 5.3 μM, suggesting a promising avenue for further exploration in cancer therapeutics.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory agents.

The biological activity of N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes. Notable activities include:

  • Antimicrobial Effects : Some studies have indicated that this compound may possess antimicrobial properties, although further research is required to elucidate the mechanisms involved.
  • Neuropharmacological Effects : There is emerging interest in exploring the neuropharmacological effects of benzoxepine derivatives, particularly their potential as anxiolytics or antidepressants.

Synthetic Utility

This compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in:

  • Organic Synthesis : The compound can be utilized in various organic synthesis reactions, including substitution and functionalization reactions to create new derivatives with potentially enhanced properties .

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of benzoxepine derivatives demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Mechanisms

Research on the anti-inflammatory potential of related compounds has shown that benzoxepine derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that this compound may share similar pathways and warrants further investigation.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Analysis :

  • Benzoxepine vs. The 7-methoxy group in the target compound contrasts with the 4-methoxybenzyl group in Compound 22, which may alter steric hindrance .
  • Substituent Effects : The 2-chlorobenzyl (2-Cl-Bn) group is shared with cumyluron but attached to a urea scaffold in the latter, emphasizing how core structure dictates application (herbicide vs. drug candidate) .
  • Chlorine Positioning : The 6-chloro substituent in the chromene derivative () versus the 2-chloro in the target compound illustrates how halogen placement influences electronic properties and binding .

Insights :

  • The target compound and benzofuran analogs () employ carbodiimide coupling (EDCI) for amide bond formation, ensuring high regioselectivity .
  • Cumyluron’s synthesis likely involves urea-forming reagents like phosgene substitutes, reflecting its simpler scaffold .

Physicochemical Properties

Calculated and Experimental Data

Property Target Compound Chromene Derivative 1-(2-Chlorophenyl)ethanone
Molecular Weight ~370 (estimated) 475.0 154.59
XLogP3 ~3.5 (predicted) 3.9 2.1
Hydrogen Bond Donors 1 1 0
Topological Polar Surface Area (Ų) ~80 (estimated) 101 17.1

Discussion :

  • The chromene derivative’s higher XLogP3 (3.9 vs. ~3.5) suggests increased lipophilicity due to its sulfonyl and azepane groups, favoring membrane permeability .
  • The target compound’s polar surface area (~80 Ų) aligns with CNS drug candidates, balancing blood-brain barrier penetration and solubility .

Key Observations :

  • The 2-Cl-Bn group’s presence in both the target compound and cumyluron underscores its versatility across applications, modulated by the core structure .
  • Illicit precursors () share the 2-chlorophenyl group but lack the benzoxepine scaffold, limiting pharmacological relevance .

Biological Activity

N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of benzoxepine derivatives, characterized by a bicyclic structure that includes a benzene ring fused to an oxepine ring. The presence of a methoxy group at the 7-position and a chlorophenyl substituent at the N-position significantly influences its pharmacological properties.

Component Description
Core StructureBenzoxepine
SubstituentsChlorophenyl (N-position), Methoxy (7-position)
Functional GroupCarboxamide at the 4-position

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This compound may modulate various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly through the inhibition of cell proliferation in various cancer cell lines. For instance, studies have demonstrated that similar benzoxepine derivatives show selective cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 1.2 to 5.3 μM, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

In addition to anticancer activity, this compound has been reported to possess anti-inflammatory effects . It may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the benzoxepine core can significantly affect the biological activity of the compound. For example:

  • Substituent Variations : The position and nature of substituents on the phenyl ring influence the binding affinity to biological targets.
  • Functional Group Modifications : Alterations in functional groups, such as changing the methoxy group to a hydroxy group, can enhance solubility and alter pharmacokinetic properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study assessed the cytotoxic effects on different cancer cell lines, finding significant growth inhibition in MCF-7 cells with an IC50 value indicating effective potency.
  • Mechanistic Insights : Another investigation focused on the compound's role as an AMPAR antagonist, revealing its potential neuroprotective effects by modulating glutamate receptor activity, which is crucial for synaptic transmission and plasticity .
  • Therapeutic Applications : Ongoing research aims to evaluate its efficacy in vivo, particularly concerning its anti-inflammatory properties and potential use in treating neurodegenerative diseases linked to excitotoxicity.

Q & A

Q. What are the key synthetic methodologies for preparing N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide?

The synthesis typically involves:

  • Cyclization reactions : Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates to form the benzoxepine core .
  • Amide coupling : Reaction of the benzoxepine carboxylic acid derivative with 2-chlorobenzylamine, often mediated by coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to form the carboxamide .
  • Optimization : Microwave-assisted synthesis or reflux conditions to enhance reaction efficiency and yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : To confirm the benzoxepine core, methoxy group, and chlorophenylmethyl substituent. Aromatic proton signals (δ 6.8–7.5 ppm) and carbonyl carbons (δ ~170 ppm) are diagnostic .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
  • HPLC : For purity assessment (>95% purity is typical for research-grade material) .

Advanced Research Questions

Q. How can reaction conditions influence the yield and purity of this compound?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis of the carboxamide .
  • Catalyst loading : Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) at 2–5 mol% optimize cyclization efficiency while minimizing metal residues .
  • Temperature control : Microwave-assisted synthesis (100–120°C) reduces reaction time compared to conventional reflux (24–48 hours) .

Q. What computational approaches predict the compound’s bioactivity?

  • Molecular docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., enzymes or receptors) by simulating interactions between the compound’s chlorophenyl and methoxy groups and active-site residues .
  • QSAR modeling : Quantitative Structure-Activity Relationship models correlate structural features (e.g., electron-withdrawing Cl substituent) with observed biological activity .

Q. How do structural modifications alter pharmacological properties?

  • Substituent effects : Replacing the 2-chlorophenyl group with fluorophenyl or methoxyphenyl groups modulates lipophilicity (logP) and membrane permeability .
  • Benzoxepine ring expansion : Adding methyl groups to the benzoxepine core enhances metabolic stability in vitro .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported synthetic yields?

  • Reproducibility checks : Validate reaction parameters (e.g., solvent purity, catalyst batch) across labs. reports 60–70% yields for Pd-catalyzed cyclization, while notes 45–50% under microwave conditions.
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates or over-reduced species) .

Q. Why do biological activity assays show variability across studies?

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-2 vs. COX-1) impact IC₅₀ values. Standardize protocols using guidelines from .
  • Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution in aqueous buffers .

Methodological Recommendations

Q. What strategies optimize enantiomeric purity for chiral derivatives?

  • Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to resolve enantiomers .
  • Asymmetric catalysis : Employ chiral Pd catalysts (e.g., BINAP-Pd complexes) during cyclization to induce stereoselectivity .

Q. How can researchers validate the compound’s mechanism of action?

  • Kinetic assays : Measure enzyme inhibition (e.g., kᵢₙₕ values) using fluorogenic substrates .
  • Competitive binding studies : Use radiolabeled analogs (e.g., ³H- or ¹⁴C-tagged) to quantify receptor occupancy .

Future Research Directions

Q. What unexplored applications warrant further investigation?

  • Neuroprotective activity : Screen against neurodegenerative targets (e.g., NMDA receptors) using primary neuron cultures .
  • Material science : Explore its use as a ligand in luminescent metal-organic frameworks (MOFs) due to the benzoxepine’s π-conjugated system .

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